molecular formula C14H13N3O2S2 B2875374 2-[(4-Methoxyphenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone CAS No. 866136-61-0

2-[(4-Methoxyphenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone

Cat. No. B2875374
CAS RN: 866136-61-0
M. Wt: 319.4
InChI Key: DKMKUPJGEFEOFP-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone is a useful research compound. Its molecular formula is C14H13N3O2S2 and its molecular weight is 319.4. The purity is usually 95%.
BenchChem offers high-quality 2-[(4-Methoxyphenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-Methoxyphenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antituberculosis Applications

Compounds closely related to "2-[(4-Methoxyphenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone" have been synthesized and evaluated for their antituberculosis and cytotoxicity profiles. In particular, derivatives of 3-heteroarylthioquinoline, synthesized through the Friedlander annulation, showed notable in vitro activity against Mycobacterium tuberculosis H37Rv. Among these, certain compounds demonstrated significant antimicrobial activity without cytotoxic effects on mouse fibroblast cell lines, indicating a potential therapeutic window for tuberculosis treatment (Selvam et al., 2011).

Antimicrobial Activity

Research into thiazole and its fused derivatives has highlighted their antimicrobial properties. A study on the reactivity of 2-ethoxy carbonyl methylene thiazol-4-one with acetophenone led to the synthesis of compounds exhibiting in vitro antimicrobial activity against bacterial and fungal isolates, including Escherichia coli, Xanthomonas citri, Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wagnat W. Wardkhan et al., 2008).

Anticancer and Antioxidant Activities

Compounds bearing a structural similarity to "2-[(4-Methoxyphenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone" have been synthesized and assessed for their antioxidant and anticancer activities. Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide were found to possess significant antioxidant activity, with some compounds demonstrating higher efficacy than ascorbic acid. Furthermore, these compounds exhibited cytotoxic effects against human glioblastoma and triple-negative breast cancer cell lines, suggesting a potential for anticancer therapy (I. Tumosienė et al., 2020).

Heterocyclic Compound Synthesis for Material Science

The synthesis of novel heterocyclic compounds, including those related to the specified chemical, has implications beyond biological activity, extending into materials science. Such compounds have been synthesized and characterized for their optical and thermal properties, demonstrating potential applications in material development (C. Shruthi et al., 2019).

properties

IUPAC Name

2-(4-methoxyphenyl)sulfanyl-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S2/c1-9-13(21-14-15-8-16-17(9)14)12(18)7-20-11-5-3-10(19-2)4-6-11/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMKUPJGEFEOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NN12)C(=O)CSC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methoxyphenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone

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